2(1H)-Quinolinethione, 3,4-dihydro-
Description
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Properties
CAS No. |
41493-89-4 |
|---|---|
Molecular Formula |
C9H9NS |
Molecular Weight |
163.24 g/mol |
IUPAC Name |
3,4-dihydro-1H-quinoline-2-thione |
InChI |
InChI=1S/C9H9NS/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11) |
InChI Key |
UMHLZGJTGWFCGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=S)NC2=CC=CC=C21 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3,4-dihydro-2(1H)-quinolinethione: Synthesis, Structure, and Scientific Potential
This guide provides a comprehensive technical overview of 3,4-dihydro-2(1H)-quinolinethione, a sulfur-containing heterocyclic compound. While its direct applications are still an emerging area of research, its structural relationship to a class of highly significant pharmaceutical compounds makes it a molecule of considerable interest. We will delve into its synthesis from its well-documented oxygen analog, explore its fundamental chemical and physical properties, and discuss its potential as a versatile intermediate in synthetic and medicinal chemistry.
Context: The Significance of the Dihydroquinolinone Scaffold
To appreciate the subject of this guide, one must first understand the importance of its parent structure, 3,4-dihydro-2(1H)-quinolinone. This benzo-fused lactam skeleton is a privileged scaffold in modern pharmacology, forming the core of several FDA-approved drugs.[1] Compounds containing this moiety exhibit a wide range of biological activities, including phosphodiesterase inhibition and interaction with serotonin and dopamine receptors.[1] This proven success in drug design is the primary motivation for exploring derivatives such as the thione analog, as the introduction of sulfur in place of oxygen can dramatically alter a molecule's physicochemical properties and biological interactions.[2]
The oxygen analog, 3,4-dihydro-2(1H)-quinolinone, serves as the readily available starting material for the synthesis of the target thione.
| Property | Value | Source(s) |
| CAS Number | 553-03-7 | [3][4] |
| Molecular Formula | C₉H₉NO | [3][5] |
| Molecular Weight | 147.17 g/mol | [3][4] |
| Appearance | White to pale brown powder | Thermo Fisher Scientific |
| Melting Point | 165-167 °C | [6] |
| Solubility | Slightly soluble in water | [6] |
Synthesis of 3,4-dihydro-2(1H)-quinolinethione: A Focus on Thionation
The most direct and efficient method for synthesizing 3,4-dihydro-2(1H)-quinolinethione is through the thionation of its corresponding lactam (the oxygen analog). This transformation involves the replacement of a carbonyl oxygen atom with a sulfur atom. While several reagents can accomplish this, Lawesson's Reagent has become the gold standard for its mild reaction conditions and high efficacy in converting amides and lactams to their thio-analogs.[7]
The reaction mechanism proceeds through a reactive dithiophosphine ylide intermediate, which is in equilibrium with the Lawesson's Reagent dimer in solution.[8] This ylide reacts with the carbonyl group to form a transient thiaoxaphosphetane intermediate. The thermodynamic driving force for the reaction is the subsequent cycloreversion, which forms a very stable P=O bond and yields the desired thiocarbonyl.[8]
Experimental Protocol: Thionation using Lawesson's Reagent
This protocol is a representative procedure based on established methods for the thionation of lactams.[9]
-
Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dihydro-2(1H)-quinolinone (1.0 eq) in an anhydrous, high-boiling-point solvent such as toluene or xylene.
-
Reagent Addition : Add Lawesson's Reagent (0.5 - 0.6 eq) to the solution. Note: While stoichiometric calculations suggest 0.5 equivalents are needed, a slight excess can ensure complete conversion.
-
Reaction : Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup : Once the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude residue is purified by flash column chromatography on silica gel to yield the pure 3,4-dihydro-2(1H)-quinolinethione.
Chemical Structure and Properties
The introduction of sulfur creates a unique chemical entity with distinct properties, most notably the potential for tautomerism.
| Identifier | Value |
| IUPAC Name | 3,4-dihydro-1H-quinoline-2-thione |
| Molecular Formula | C₉H₉NS |
| Molecular Weight | 163.24 g/mol |
| Appearance | Typically a yellow or off-white solid |
Thione-Thiol Tautomerism
A key feature of 3,4-dihydro-2(1H)-quinolinethione is its ability to exist in equilibrium between two tautomeric forms: the thione (thiolactam) form and the thiol (thiolactim) form. The equilibrium position is influenced by factors such as the solvent, temperature, and pH. In most neutral, non-polar conditions, the thione form is generally favored. This tautomerism is critical to the molecule's reactivity, as it can react as either a sulfur-centered or nitrogen-centered nucleophile.
Spectroscopic Characterization
Confirming the successful conversion of the quinolinone to the quinolinethione relies on key changes in their respective spectra.
| Technique | 3,4-dihydro-2(1H)-quinolinone (Precursor) | 3,4-dihydro-2(1H)-quinolinethione (Product) |
| IR (Infrared) | Strong C=O stretch (~1660-1690 cm⁻¹) | Absence of C=O stretch; Appearance of C=S stretch (~1100-1250 cm⁻¹) |
| ¹³C NMR | C=O signal at ~170 ppm | C=S signal significantly downfield at ~200-205 ppm |
| ¹H NMR | N-H proton signal | N-H proton signal, potentially shifted. If thiol tautomer is present, an S-H proton signal may be observed. |
| Mass Spec (MS) | M⁺ = 147.17 | M⁺ = 163.24 (increase of 16 amu, corresponding to O -> S swap) |
Reactivity and Potential Applications
Thioamides and thiolactams are highly versatile functional groups in organic synthesis.[10] Their unique reactivity allows them to serve as valuable intermediates for creating more complex molecular architectures.
-
Nucleophilicity : The sulfur atom is a soft nucleophile, readily participating in alkylation reactions to form thioether derivatives.
-
Electrophilicity : The thiocarbonyl carbon is electrophilic and can be attacked by various nucleophiles.
-
Peptide and Heterocycle Synthesis : Thioamides can be activated, for example by silver(I) ions, to couple with carboxylic acids, forming imide intermediates that are useful in peptide synthesis and modification.[11] This reactivity opens pathways for inserting amino acids or other building blocks into the heterocyclic ring.[12]
While specific biological activity for 3,4-dihydro-2(1H)-quinolinethione is not extensively documented, the broader class of quinoline derivatives exhibits a vast range of pharmacological properties, including antibacterial, anticancer, and anti-inflammatory activities.[13][14][15] The introduction of the thioamide moiety can enhance metabolic stability and alter binding affinities, making this compound a compelling candidate for future screening and drug development programs.[2]
Conclusion
3,4-dihydro-2(1H)-quinolinethione represents a synthetically accessible and chemically rich derivative of a medicinally important scaffold. Its preparation via thionation of the corresponding lactam is a robust and well-understood process. The true value of this compound lies in the versatile reactivity of its thiolactam functional group, which allows for diverse subsequent modifications. For researchers in drug discovery and synthetic chemistry, 3,4-dihydro-2(1H)-quinolinethione is not just a structural analog, but a gateway to novel chemical space and potentially new biological functions.
References
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- Biological Activities of Quinoline Deriv
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Electronic Properties of Cyclic Thioamides in Heterocycles: A Technical Guide
Executive Summary
Cyclic thioamides—heterocycles containing a
Fundamental Electronic Architecture
The substitution of oxygen with sulfur in a heterocyclic ring induces profound electronic changes. To understand the reactivity and binding profile of cyclic thioamides, one must first analyze the orbital overlap and resonance contributions.
Orbital Mismatch and Resonance
Unlike the
-
Result: The resonance equilibrium shifts significantly toward the zwitterionic form (
). -
Dipole Moment: Cyclic thioamides exhibit a larger dipole moment (
) than their amide counterparts (typically D), enhancing their ability to participate in electrostatic interactions within a binding pocket.
Structural Parameters
The electronic redistribution is physically observable in bond lengths and angles.
| Property | Cyclic Amide (Lactam) | Cyclic Thioamide (Thiolactam) | Electronic Cause |
| Bond Length (C=X) | ~1.23 Å | ~1.64 - 1.66 Å | Larger Van der Waals radius of S (1.80 Å vs 1.52 Å). |
| Bond Length (C-N) | ~1.33 Å | ~1.31 Å | Increased double-bond character due to stronger resonance contribution. |
| H-Bond Donor ( | Higher | Lower | Stabilization of the conjugate base anion by the polarizable sulfur. |
| LUMO Energy | High | Low | Sulfur's lower electronegativity lowers the |
Visualization of Resonance Dynamics
The following diagram illustrates the resonance contribution that dictates the high dipole moment and planar geometry of the thioamide bond.
Caption: Resonance equilibrium shifting towards the zwitterionic form due to efficient N-to-C electron donation, stabilizing the polarizable sulfur anion.
Tautomeric Dynamics: Thione vs. Thiol[2][3][4]
In heterocyclic systems (e.g., 2-thiouracil, thiohydantoins), the thione form is predominantly stable in the solid state and neutral solution. However, the thiol (mercapto) tautomer becomes accessible and chemically significant under specific conditions:
-
Metal Coordination: Soft metals (Ag, Hg, Pt) often bind the sulfur in the thiol form.
-
S-Alkylation: In the presence of alkyl halides, the sulfur acts as a soft nucleophile, trapping the molecule in the S-alkylated (isothiourea) state.
-
Solvent Effects: High dielectric solvents stabilize the polar thione form, while gas-phase or non-polar environments may lower the barrier to the thiol tautomer.
Key Insight for Drug Design: When modeling docking interactions, do not assume a static thione. If the binding pocket contains a cysteine or a metal center, the thiol tautomer may be the active species.
Synthetic Methodologies: Controlled Thionation
The most robust method for converting cyclic amides to thioamides utilizes Lawesson’s Reagent (LR) . Unlike phosphorus pentasulfide (
Protocol: Thionation of Cyclic Amides
Note: This protocol is self-validating via TLC monitoring of the polarity shift.
Reagents:
-
Substrate: Cyclic amide (1.0 equiv)
-
Reagent: Lawesson’s Reagent (0.5 - 0.6 equiv)
-
Solvent: Anhydrous Toluene (or THF for lower temp)
Step-by-Step Workflow:
-
Preparation: Dissolve the cyclic amide in anhydrous toluene (0.1 M concentration) under an inert atmosphere (
or Ar). -
Addition: Add Lawesson’s Reagent. Note: LR is a dimer; 0.5 equivalents theoretically provide 1 equivalent of sulfur, but a slight excess (0.6 equiv) ensures completion.
-
Reflux: Heat to 80–110°C.
-
Checkpoint: Monitor via TLC.[3] The thioamide product will be less polar (higher
) than the starting amide due to the loss of the strong H-bond accepting ability of the carbonyl oxygen.
-
-
Workup (Critical Step):
-
Odor Control: Quench glassware with bleach (sodium hypochlorite) to oxidize residual sulfur species before cleaning.
Caption: Optimized workflow for Lawesson's Reagent thionation, prioritizing TLC validation and safety.
Characterization Protocols
Confirming the electronic structure requires specific spectroscopic techniques. The shift from C=O to C=S is distinct.[1][4][5]
Nuclear Magnetic Resonance ( C NMR)
This is the definitive confirmation method.
-
Observation: The thiocarbonyl carbon (
) resonates downfield (deshielded) relative to the carbonyl carbon ( ). -
Range: 160 – 200 ppm (typically 20-30 ppm downfield from the corresponding amide).
-
Mechanism: Although Sulfur is less electronegative than Oxygen (which suggests shielding), the Paramagnetic Shielding Term dominates. The lower energy of the
transition in C=S allows for easier mixing of ground and excited states under the magnetic field, leading to significant deshielding.
UV-Vis Spectroscopy
-
Observation: A bathochromic shift (red shift) is observed.
-
Transition: The
transition for thioamides occurs at a longer wavelength ( nm) compared to amides ( nm). -
Utility: This feature makes cyclic thioamides useful as photo-labile protecting groups or photoswitches.
Applications in Medicinal Chemistry
Bioisosterism and H-Bonding
Thioamides are non-classical isosteres of amides.[5][6]
-
H-Bond Donor: The N-H in a thioamide is a stronger H-bond donor than in an amide (due to increased acidity).
-
H-Bond Acceptor: The Sulfur is a weaker H-bond acceptor than Oxygen due to its diffuse electron cloud, but it can accept H-bonds in hydrophobic pockets where "soft" interactions are favored.
Metabolic Stability
Replacing a peptide bond with a thioamide bond often confers resistance to proteolytic cleavage. Proteases that rely on a nucleophilic attack on the carbonyl carbon (e.g., serine proteases) are less efficient against the thioamide due to the steric bulk of sulfur and the altered electronic transition state.
References
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Wiberg, K. B., & Rablen, P. R. (1995). "Why Does Thioformamide Have a Larger Dipole Moment Than Formamide?" Journal of the American Chemical Society, 117(8), 2201–2209. Link
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Jespersen, T. M., et al. (1994). "Lawesson's Reagent in Organic Synthesis." Tetrahedron, 50(47), 13449-13504. Link
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Newberry, R. W., et al. (2013). "n→π* Interactions of Amides and Thioamides: Implications for Protein Stability."[7][8] Journal of the American Chemical Society, 135(21), 7843–7846. Link
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Manley, G. T., et al. (2021). "Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications." Journal of Organic Chemistry, 86(22), 16043–16052. Link
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Methodological & Application
Synthesis of 3,4-Dihydro-2(1H)-quinolinethione Using Lawesson's Reagent: An Application and Protocol Guide
Introduction: The Significance of Thioamides and the Role of Lawesson's Reagent
The conversion of a carbonyl group to a thiocarbonyl is a fundamental transformation in organic synthesis, opening avenues to a diverse range of sulfur-containing heterocycles with significant biological activities.[1][2] Among these, thioamides, and specifically cyclic thioamides (thiolactams) like 3,4-dihydro-2(1H)-quinolinethione, are crucial intermediates in medicinal chemistry and drug discovery. The 3,4-dihydro-2(1H)-quinolinone scaffold itself is present in several FDA-approved drugs, highlighting the pharmacological importance of this structural motif.[3] The introduction of a sulfur atom in place of the carbonyl oxygen can dramatically alter the compound's biological properties, leading to novel therapeutic agents.[4][5]
For decades, Lawesson's reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, has been the reagent of choice for the thionation of carbonyl compounds.[6] Its popularity stems from its mild reaction conditions, high yields, and broad functional group tolerance compared to harsher reagents like phosphorus pentasulfide (P₄S₁₀).[7] LR's efficacy extends to a wide array of carbonyl-containing molecules, including ketones, esters, amides, and lactams.[8] This guide provides a detailed protocol for the synthesis of 3,4-dihydro-2(1H)-quinolinethione from its corresponding lactam, 3,4-dihydro-2(1H)-quinolinone, leveraging the unique reactivity of Lawesson's reagent. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental procedure, and address critical aspects of safety and purification.
Reaction Mechanism: A Wittig-like Transformation
The thionation of a carbonyl group using Lawesson's reagent is believed to proceed through a mechanism analogous to the Wittig reaction.[7][9] In solution, the dimeric Lawesson's reagent exists in equilibrium with a more reactive monomeric dithiophosphine ylide.[6][10] This reactive intermediate undergoes a [2+2] cycloaddition with the carbonyl group of the lactam to form a transient four-membered thiaoxaphosphetane intermediate.[9][11] The driving force of the reaction is the subsequent cycloreversion of this intermediate, which yields the desired thiocarbonyl compound (the thiolactam) and a stable phosphorus-containing byproduct.[7][11] The formation of the strong P=O bond in the byproduct facilitates this final step.[6]
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |
| 3,4-Dihydro-2(1H)-quinolinone | 553-03-7 | C₉H₉NO | 147.17 | Light-sensitive solid.[12][13] |
| Lawesson's Reagent | 19172-47-5 | C₁₄H₁₄O₂P₂S₄ | 404.47 | Yellowish powder, moisture-sensitive, strong unpleasant odor.[10] |
| Toluene (Anhydrous) | 108-88-3 | C₇H₈ | 92.14 | Flammable liquid, use in a well-ventilated fume hood. |
| Ethylene Glycol | 107-21-1 | C₂H₆O₂ | 62.07 | Used for byproduct decomposition in workup.[14] |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Flammable liquid, used for extraction. |
| Silica Gel (230-400 mesh) | 7631-86-9 | SiO₂ | 60.08 | Used for column chromatography. |
Experimental Protocol
This protocol outlines the synthesis of 3,4-dihydro-2(1H)-quinolinethione on a typical laboratory scale. Optimization may be necessary depending on the specific reaction scale and equipment.
1. Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dihydro-2(1H)-quinolinone (1.0 equivalent).
-
Add Lawesson's reagent (0.5 to 0.6 equivalents).[11][14] The use of a slight excess of the lactam or precise stoichiometry is often preferred to avoid unreacted Lawesson's reagent, which can complicate purification.[15]
-
Add anhydrous toluene (approximately 4-5 mL per mmol of the lactam) to the flask.[11] The use of an anhydrous solvent is crucial as Lawesson's reagent is sensitive to moisture.[16]
2. Thionation Reaction:
-
With gentle stirring, heat the reaction mixture to reflux (approximately 110-111 °C for toluene).
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) by observing the consumption of the starting lactam. Reaction times can vary from a few hours to overnight.[11]
3. Workup and Byproduct Removal:
-
Once the reaction is complete, cool the mixture to room temperature.
-
To simplify the purification process, a chromatography-free workup can be employed to remove the phosphorus-containing byproduct.[14][17] Add an excess of ethylene glycol to the cooled mixture and heat at 95 °C for approximately 3.5 hours.[17] This procedure converts the byproduct into a more polar species that is more easily separated.[14]
-
After cooling, transfer the mixture to a separatory funnel.
-
Dilute with ethyl acetate and wash with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydro-2(1H)-quinolinethione.[11]
4. Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether or hexanes) to yield the pure thioamide.[1]
Safety and Handling Precautions
-
Lawesson's Reagent: This reagent is moisture-sensitive and has a strong, unpleasant odor.[10][16] It should be handled in a well-ventilated fume hood. Upon exposure to moisture, it can release hydrogen sulfide gas.
-
Solvents: Toluene and ethyl acetate are flammable and should be handled with care, away from ignition sources.
-
Waste Disposal: Phosphorus-containing byproducts and residual Lawesson's reagent should be quenched and disposed of according to institutional safety guidelines. A common method for destroying the odoriferous residues is by using an excess of sodium hypochlorite (bleach).[10]
Characterization
The final product, 3,4-dihydro-2(1H)-quinolinethione, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the synthesized compound.[18]
-
Mass Spectrometry (MS): To determine the molecular weight of the product.[18]
-
Infrared (IR) Spectroscopy: The disappearance of the lactam carbonyl (C=O) stretch and the appearance of the thiocarbonyl (C=S) stretch are indicative of a successful reaction.[19]
-
Melting Point: Comparison with literature values can help assess the purity of the compound.
Conclusion
The synthesis of 3,4-dihydro-2(1H)-quinolinethione via the thionation of its corresponding lactam with Lawesson's reagent is a reliable and efficient method for accessing this valuable thiolactam. The mild reaction conditions and the development of simplified workup procedures make this a highly practical transformation for researchers in organic synthesis and medicinal chemistry.[2][14] By understanding the underlying mechanism and adhering to proper experimental and safety protocols, scientists can effectively utilize this powerful reaction to generate diverse sulfur-containing molecules for further investigation.
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Al-Majid, A. M., Al-Oqail, M. M., & El-Emam, A. A. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 7036. [Link]
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Szostak, M., & Aubé, J. (2009). Synthesis and rearrangement of a bridged thioamide. Chemical Communications, (39), 5871-5873. [Link]
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Chem-Impex. 7-Hydroxy-3,4-Dihydro-2(1H-quinolinone. Accessed February 2024. [Link]
-
Pretorius, S. I., et al. (2005). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Current Medicinal Chemistry, 12(1), 89-110. [Link]
-
PubChem. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. Accessed February 2024. [Link]
-
El-Hawary, S. S., et al. (2025). Natural 3,4-Dihydro-2(1H)-quinolinones - part III: biological activities. ResearchGate. [Link]
-
Oshiro, Y., et al. (2000). 3,4-dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone and Its Derivatives. Journal of Medicinal Chemistry, 43(2), 177-189. [Link]
-
El-Gendy, M. M. A., et al. (2018). 3,4-Dihydro-quinolin-2-one derivatives from extremophilic Streptomyces sp. LGE21. Natural Product Research, 32(10), 1163-1170. [Link]
-
Abass, M. (2011). Substituted Quinolinones. Part 16. Preparation and reactions of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl). European Journal of Chemistry, 2(3), 378-387. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Applications of Lawesson’s Reagent in Organic Synthesis | Encyclopedia MDPI [encyclopedia.pub]
- 3. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lawesson's Reagent [organic-chemistry.org]
- 8. Lawesson's_reagent [chemeurope.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. 3,4-Dihydro-2-(1H)-quinolinone, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. 3,4-Dihydro-2(1H)-quinolinone | CAS 553-03-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 14. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. grokipedia.com [grokipedia.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. scispace.com [scispace.com]
Bioisosteric replacement of carbonyl with thiocarbonyl in quinolinones
Application Note: Bioisosteric Replacement of Carbonyl with Thiocarbonyl in Quinolinones
C=S SubstitutionStrategic Rationale: The "Magic Sulfur" Effect
The quinolinone scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs like Aripiprazole (antipsychotic) and Cilostazol (antiplatelet). However, optimizing these scaffolds often requires fine-tuning physicochemical properties without altering the core geometry.
The bioisosteric replacement of the carbonyl oxygen (
Key Drivers for Thionation:
-
Lipophilicity Boost: Sulfur is significantly more lipophilic than oxygen. Converting a lactam to a thiolactam increases
, enhancing blood-brain barrier (BBB) penetration for CNS targets. -
Hydrogen Bond Modulation: The
bond is a much weaker hydrogen bond acceptor than and a poor donor (in the thioamide form). This alters the solvation shell and can drastically change binding affinity in pockets where desolvation penalty is high. -
Metabolic Diversification: Thioamides resist hydrolytic cleavage by peptidases that typically degrade amides, potentially extending half-life (
), although they introduce new oxidative metabolic liabilities (S-oxidation).
Physicochemical Impact Analysis
The following data summarizes the structural and electronic shifts expected upon thionation of a 2-quinolinone core.
| Property | Carbonyl ( | Thiocarbonyl ( | Drug Design Implication |
| Bond Length | ~1.23 Å | ~1.64 Å | |
| Bond Energy | ~175 kcal/mol | ~130 kcal/mol | |
| H-Bond Acceptor | Strong | Weak | Reduced water desolvation penalty; alters specificity for H-bond donor residues. |
| Lipophilicity ( | Reference | +0.5 to +1.5 | Significant increase in membrane permeability. |
| Dipole Moment | High | Lower | Sulfur is less electronegative (2.58) than Oxygen (3.44), altering the electrostatic potential surface. |
Synthetic Protocols
While phosphorus pentasulfide (
Protocol A: Standard Lawesson’s Reagent Thionation
Best for: Scale-up, temperature-sensitive substrates.
Reagents:
-
Substrate: 2-Quinolinone derivative (1.0 equiv)
-
Reagent: Lawesson’s Reagent (0.5 – 0.6 equiv) [Note: LR is a dimer; 0.5 equiv provides 1 equiv of reactive thionating species]
-
Solvent: Anhydrous Toluene (or Xylene for higher boiling point)
Step-by-Step Workflow:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 2-quinolinone substrate in anhydrous toluene (0.1 M concentration).
-
Addition: Add Lawesson’s Reagent (0.6 equiv) in a single portion under an inert atmosphere (
or Ar).-
Critical: LR is moisture-sensitive. Ensure all glassware is dry.
-
-
Reaction: Heat the mixture to reflux (110°C). The suspension typically clears as the reaction proceeds.
-
Monitoring: Monitor by TLC every 30 mins. The product (thioquinolinone) is usually less polar (higher
) and often bright yellow/orange compared to the white/colorless starting material.
-
-
Quench: Once starting material is consumed (typically 2–6 hours), cool to room temperature.
-
Workup (The "Smell" Management):
-
Remove solvent in vacuo.
-
Crucial Step: The byproduct is a polysiloxane-like phosphorus polymer that is sticky and odorous. Do not attempt aqueous extraction.
-
Directly adsorb the crude residue onto silica gel.
-
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate). The thiocarbonyl product elutes significantly earlier than the carbonyl precursor.
Protocol B: Microwave-Assisted Thionation (Green Method)
Best for: High-throughput screening (HTS) library generation, stubborn substrates.
Reagents:
-
Substrate: 2-Quinolinone derivative (1.0 equiv)
-
Reagent: Lawesson’s Reagent (0.6 equiv)
-
Solvent: None (Solvent-free) or minimal Toluene (0.5 mL)
Step-by-Step Workflow:
-
Mix: Grind the substrate and LR together in a mortar and pestle to a fine homogeneous powder.
-
Irradiate: Transfer to a microwave process vial. Irradiate at 100–120°C (Power: 100W) for 2–5 minutes.
-
Extraction: Dissolve the melt in DCM, filter to remove insoluble phosphorus byproducts, and purify via chromatography.
Visualization: Synthesis & Decision Logic
Figure 1: Synthetic Workflow & QC Pathway
This flowchart illustrates the critical decision nodes in the synthesis and purification of thioquinolinones.
Caption: Workflow for Lawesson's Reagent-mediated thionation, prioritizing workup safety and purity.
Figure 2: Pharmacological Decision Tree (SAR)
When should you replace
Caption: SAR decision matrix for deploying bioisosteric thionation in lead optimization.
Characterization & Quality Control
Verification of the
| Technique | Observation (Carbonyl Precursor) | Observation (Thiocarbonyl Product) |
| Carbonyl carbon signal at ~160–165 ppm . | Significant downfield shift to ~180–200 ppm . (Deshielding due to magnetic anisotropy of C=S). | |
| FT-IR | Strong, sharp stretch at 1650–1680 cm⁻¹ (Amide I). | Disappearance of 1650 band. Appearance of C=S stretch at 1100–1200 cm⁻¹ (often weaker). |
| Visual | Typically white/off-white solid. | Typically Yellow to Orange solid (n |
| Mass Spec | Parent Ion | Mass shift of +16 Da (O=16, S=32). Isotope pattern changes ( |
Case Study: Thio-Aripiprazole & Anticancer Agents[1][2][3][4]
Application 1: CNS Penetration & Prodrug Design (Thio-Aripiprazole) Aripiprazole is a partial dopamine D2 agonist. Research into Thio-aripiprazole (7-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy}-3,4-dihydroquinoline-2-thione) revealed a dual mechanism:
-
Intrinsic Activity: The thio-variant retains high affinity for D2 receptors but exhibits a modified intrinsic activity profile due to the altered electronics of the quinolinone "head" group.
-
Bio-activation: In vivo, the thiocarbonyl can be oxidatively desulfurized back to the carbonyl (aripiprazole) by cytochrome P450 enzymes. This allows the thio-analog to act as a "lipophilic prodrug," enhancing initial brain uptake before slowly releasing the parent drug, potentially smoothing out plasma concentration peaks.
Application 2: Overcoming Resistance in Oncology (Compound KA3D) Recent studies on quinoline-2-thione derivatives (e.g., KA3D ) demonstrate that thionation can unlock distinct anticancer mechanisms.
-
Observation: While standard quinolinones often target kinases, specific 2-thioquinolinones have been shown to induce G2/M phase arrest and apoptosis in ovarian cancer lines (SKOV3).
-
Mechanism: The thiocarbonyl moiety facilitates unique interactions with tubulin or apoptosis-regulating proteins (BAX upregulation) that the oxygen analog cannot achieve, effectively bypassing cisplatin resistance mechanisms.
References
-
Bioisosterism Principles: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
-
Lawesson's Reagent Review: Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210–5278.
-
Thio-Aripiprazole Activity: Kikuchi, T., et al. (1995). 7-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy}-3,4-dihydrocarbostyril derivatives as potential antipsychotic agents.[1][2] Journal of Medicinal Chemistry, 38(21), 4336. (See also WO2003064393A1 for specific thio-variant data).
-
Anticancer Thioquinolinones: Zhang, Y., et al. (2024). A quinoline-2-thione derivative as a novel chemotherapy drug candidate displays anti-tumor activity in vitro and in vivo.[3] Cell Death Discovery, 10, Article number: 420.
-
Microwave Synthesis: Varma, R. S., & Kumar, D. (1999). Microwave-accelerated solvent-free synthesis of thioketones, thiolactones, thioamides, thionoesters, and thioflavonoids. Organic Letters, 1(5), 697-700.
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. WO2003064393A1 - Thio-carbostyril derivative, its n-oxides and the n-oxides of aripiprazole - Google Patents [patents.google.com]
- 3. A quinoline-2-thione derivative as a novel chemotherapy drug candidate displays anti-tumor activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing oxidation of 3,4-dihydro-2(1H)-quinolinethione during synthesis
Welcome to our dedicated technical support guide for the synthesis of 3,4-dihydro-2(1H)-quinolinethione. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of working with this compound. Our primary focus is to provide actionable solutions to a common and critical challenge: the prevention of oxidation during synthesis.
Introduction: The Challenge of Oxidative Instability
3,4-dihydro-2(1H)-quinolinethione is a crucial heterocyclic building block in various research and development endeavors. However, the thiolactone functional group within its structure renders it highly susceptible to oxidation. This undesirable reaction can lead to the formation of disulfide byproducts and other impurities, compromising the purity and yield of the final product. This guide offers in-depth troubleshooting advice and preventative strategies to ensure the successful and high-purity synthesis of 3,4-dihydro-2(1H)-quinolinethione.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've observed a significant impurity in my final product, which I suspect is the disulfide dimer. How can I confirm its identity, and what is causing its formation?
A1:
Confirmation: The primary oxidation product of 3,4-dihydro-2(1H)-quinolinethione is the corresponding disulfide dimer. You can confirm its presence using standard analytical techniques:
-
Mass Spectrometry (MS): Look for a molecular ion peak that corresponds to twice the mass of your starting material, minus two hydrogen atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The formation of the dimer will result in the disappearance of the N-H proton signal and a characteristic shift in the signals of the adjacent methylene protons.
-
Thin Layer Chromatography (TLC): The disulfide byproduct will exhibit a different Rf value compared to the desired thione.
Cause: The formation of the disulfide dimer is a classic oxidative coupling reaction.[1][2] The main driver for this is atmospheric oxygen. The deprotonated form, the thiolate anion, is even more reactive and prone to oxidation.[1] Several factors can accelerate this process:
-
Elevated reaction temperatures: Increased temperatures can enhance the rate of oxidation.
-
Presence of metal catalysts: Even trace amounts of metal impurities can catalyze the oxidation.
-
Basic reaction conditions: A basic environment can facilitate the formation of the more reactive thiolate anion.
The oxidation process can be visualized as follows:
Sources
Technical Support Center: Navigating the Solubility Challenges of 3,4-Dihydro-2(1H)-quinolinethione
Welcome to the technical support center for 3,4-dihydro-2(1H)-quinolinethione. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this heterocyclic thione. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experimental work. This center is structured in a question-and-answer format to directly address the common and complex challenges you may face.
Understanding the Molecule: Why is 3,4-Dihydro-2(1H)-quinolinethione Prone to Solubility Issues?
Q1: I'm having trouble dissolving 3,4-dihydro-2(1H)-quinolinethione in common organic solvents. What makes this compound poorly soluble?
Answer: The solubility of a solid in a solvent is governed by a delicate balance of intermolecular forces. For 3,4-dihydro-2(1H)-quinolinethione, its limited solubility in many organic solvents can be attributed to a combination of its molecular structure and the resulting forces in its crystal lattice.
The key to understanding its behavior lies in the thione (C=S) group and the overall molecular architecture. Compared to its oxygen analog, 3,4-dihydro-2(1H)-quinolinone, the thione derivative exhibits distinct physicochemical properties. The sulfur atom in the thione group is larger and less electronegative than oxygen, which influences its hydrogen bonding capabilities and dipole moment. While the N-H group can act as a hydrogen bond donor, the thione sulfur is a weaker hydrogen bond acceptor compared to the carbonyl oxygen in its lactam counterpart.[1]
This difference in hydrogen bonding potential, coupled with the planar nature of the quinoline ring system, can lead to strong intermolecular interactions, such as π-stacking, in the solid state. These strong interactions result in a more stable crystal lattice that requires more energy to break apart, hence leading to lower solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q2: What is a good starting point for selecting a solvent for 3,4-dihydro-2(1H)-quinolinethione?
Answer: While specific quantitative solubility data for 3,4-dihydro-2(1H)-quinolinethione is not extensively published, we can make educated predictions based on its structure and the known solubility of analogous compounds. A good starting point is to consider polar aprotic solvents.
The table below provides a qualitative guide to the expected solubility of 3,4-dihydro-2(1H)-quinolinethione in a range of common laboratory solvents, inferred from data on structurally similar heterocyclic thiones like 2-mercaptobenzothiazole and thiochroman-4-one.[2][3]
Table 1: Qualitative Solubility of 3,4-Dihydro-2(1H)-quinolinethione in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale & Comments |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Excellent starting point for creating stock solutions. |
| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, effective at solvating polar molecules. | |
| Acetone | Soluble | Good for initial dissolution attempts and as a co-solvent. | |
| Acetonitrile | Moderately Soluble | May require heating or sonication for complete dissolution. | |
| Polar Protic | Ethanol | Sparingly to Moderately Soluble | Solubility likely increases with heating. |
| Methanol | Sparingly to Moderately Soluble | Similar to ethanol, but its higher polarity might slightly reduce solubility. | |
| Isopropanol | Sparingly Soluble | Lower polarity than ethanol may improve solubility for less polar compounds. | |
| Chlorinated | Dichloromethane (DCM) | Moderately Soluble | Good for less polar compounds, may be effective here. |
| Chloroform | Moderately Soluble | Similar to DCM. | |
| Ethers | Tetrahydrofuran (THF) | Sparingly to Moderately Soluble | Can be a useful solvent, especially in mixtures. |
| Diethyl Ether | Poorly Soluble | Generally not a good solvent for polar, crystalline compounds. | |
| Aromatic | Toluene | Poorly Soluble | Non-polar nature is unlikely to effectively solvate the polar thione. |
| Benzene | Poorly Soluble | Similar to Toluene. | |
| Non-Polar Aliphatic | Hexanes/Heptane | Insoluble | Very unlikely to be a suitable solvent. |
| Aqueous | Water | Insoluble | The hydrophobic quinoline backbone dominates. |
Recommendation: Start with DMSO or DMF to prepare a concentrated stock solution. For subsequent dilutions or reactions, consider acetone, acetonitrile, or chlorinated solvents.
Q3: My compound won't dissolve even in the recommended solvents. What troubleshooting steps can I take?
Answer: If you're facing persistent solubility issues, a systematic troubleshooting approach is necessary. The following workflow outlines key strategies to enhance the dissolution of 3,4-dihydro-2(1H)-quinolinethione.
Caption: A stepwise approach to troubleshooting the solubility of 3,4-dihydro-2(1H)-quinolinethione.
Detailed Explanation of Troubleshooting Steps:
-
Increase Temperature: Gently warming the solvent can significantly increase the solubility of many organic compounds. Be mindful of the compound's stability at elevated temperatures.
-
Sonication: Applying ultrasonic energy can help to break up solid aggregates and accelerate the dissolution process.
-
Co-solvents: Using a mixture of solvents can be highly effective. If your compound is poorly soluble in a primary solvent, adding a small amount of a "stronger" co-solvent in which it is highly soluble (like DMSO or DMF) can dramatically improve overall solubility.
-
pH Modification: Although 3,4-dihydro-2(1H)-quinolinethione is not strongly acidic or basic, the quinoline nitrogen has some basic character. In aqueous or protic solvent systems, adjusting the pH might slightly alter its protonation state and solubility.[4][5]
-
Solubilizing Agents: For aqueous-based systems, surfactants or cyclodextrins can be employed to encapsulate the molecule and increase its apparent solubility.
Q4: Can I predict which solvents are most likely to dissolve my compound?
Answer: Yes, the concept of Hansen Solubility Parameters (HSP) provides a powerful framework for predicting the miscibility of a solute and a solvent. HSP is based on the principle that "like dissolves like" and breaks down the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Caption: Visualization of Hansen Space, where solvents within the solute's "solubility sphere" are likely to be effective.
By comparing the estimated HSP of your compound with the known HSP of various solvents, you can systematically screen for the most promising candidates.
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
This protocol provides a rapid method to assess the solubility of 3,4-dihydro-2(1H)-quinolinethione in various solvents.
Materials:
-
3,4-Dihydro-2(1H)-quinolinethione
-
A selection of organic solvents (e.g., DMSO, DMF, acetone, ethanol, dichloromethane, toluene, heptane)
-
Small glass vials (e.g., 1-dram vials) with caps
-
Spatula
-
Vortex mixer
Procedure:
-
Add approximately 5-10 mg of 3,4-dihydro-2(1H)-quinolinethione to a clean, dry vial.
-
Add 1 mL of the test solvent to the vial.
-
Cap the vial and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a dark background.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
If the compound is not fully soluble, gently warm the vial (e.g., in a 40°C water bath) and vortex again. Note any change in solubility.
-
Record your observations for each solvent.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the thermodynamic solubility of a compound.
Materials:
-
3,4-Dihydro-2(1H)-quinolinethione
-
Selected organic solvent(s)
-
Scintillation vials or sealed glass tubes
-
Temperature-controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 3,4-dihydro-2(1H)-quinolinethione to a vial (enough so that undissolved solid is clearly visible).
-
Add a known volume of the solvent.
-
-
Equilibration:
-
Seal the vial and place it in a temperature-controlled shaker (e.g., at 25°C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of your analytical method.
-
Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of 3,4-dihydro-2(1H)-quinolinethione.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
References
-
2-MERCAPTOBENZOTHIAZOLE | LookChem. (n.d.). Retrieved February 25, 2026, from [Link]
- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
- An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. (2014). Molecules, 19(12), 20994–21008.
- Stefanis, E., & Panayiotou, C. (2012). A New Group-Contribution Method for Predicting Hansen Solubility Parameters of Nonelectrolytes and Polymers. International Journal of Thermophysics, 33(7), 1265–1292.
-
Hansen Solubility Parameters. (n.d.). Retrieved February 25, 2026, from [Link]
-
Quinoline. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]
- An In-depth Technical Guide to the Solubility of 2-Pyrrolidinone in Organic Solvents. (2025). Benchchem.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). AAPS PharmSciTech, 20(3), 114.
- "Quinoline, (1-methylethyl)-" solubility issues and solutions. (2025). Benchchem.
- Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. (2006). U.S.
- Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone. (2019).
- Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation. (2017). Asian Journal of Pharmaceutics, 11(4).
-
IUPAC-NIST Solubility Data Series. (n.d.). IUPAC. Retrieved February 25, 2026, from [Link]
- Akinleye, M. O., Jolaoso, A. A., & Coker, H. A. B. (2011). Comparative dissolution profiles of representative quinolones in different media. Nigerian Quarterly Journal of Hospital Medicine, 21(1), 1–8.
- Overcoming poor solubility of quinoline deriv
- Solubilization of poorly soluble compounds using 2-pyrrolidone. (2006). International Journal of Pharmaceutics, 314(1), 1–6.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). Molecules, 5(12), 1363–1370.
- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114.
- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. (2024). Physical Chemistry Research, 12(3), 567-578.
- Qiu, J., Albrecht, J., & Janey, J. (2020). Solubility Behaviors and Correlations of Common Organic Solvents. Organic Process Research & Development, 24(10), 2096–2107.
- Choudhary, A., & Raines, R. T. (2013). n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. Journal of the American Chemical Society, 135(20), 7517–7520.
- Mitchell, D. A. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of Biological Chemistry, 295(10), 2966–2977.
- Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (2004). The Journal of Organic Chemistry, 69(17), 5728–5735.
- Technical Support Center: 3-Hydroxyquinazoline-2,4(1H,3H)
- An In-depth Technical Guide to the Solubility of Ethyl 2-pyrrolidin-1-ylpropanoate in Organic Solvents. (2025). Benchchem.
- The structures of the substituted quinolines. (2015). Physical Chemistry Chemical Physics, 17(34), 22065–22074.
- Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022). Crystal Growth & Design, 22(8), 4867–4876.
-
3,4-Dihydro-2(1H)-quinolinone (CHEBI:194726). (n.d.). European Bioinformatics Institute. Retrieved February 25, 2026, from [Link]
- Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). Pest Management Science, 79(4), 1485–1496.
- Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. (2022). Molecules, 27(5), 1506.
Sources
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Validation & Comparative
Technical Comparison Guide: 13C NMR Characteristic Shifts of C=S in Dihydroquinolinethione
Executive Summary: The Thiocarbonyl Signature
In heterocyclic medicinal chemistry, 3,4-dihydro-2(1H)-quinolinethione (thio-dihydrocarbostyril) represents a critical bioisostere of its oxygen analogue, dihydroquinolinone. The substitution of oxygen for sulfur induces profound electronic changes, most visibly quantified by Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy.
This guide provides an authoritative technical comparison of the C=S vs. C=O chemical shifts. The core finding is that the thiocarbonyl carbon exhibits a massive downfield shift—typically 30–40 ppm —relative to its carbonyl counterpart. This distinct spectral signature (typically
Mechanistic Insight: The Origin of Deshielding
To interpret the data correctly, one must understand the causality behind the shift. The dramatic deshielding of the C=S nucleus compared to C=O is not primarily driven by electronegativity (Oxygen is more electronegative than Sulfur, which would suggest C=O should be more deshielded if induction were the only factor).
Instead, the shift is dominated by the Paramagnetic Shielding Term (
-
Excitation Energy (
): The C=S bond has a smaller HOMO-LUMO gap ( ) compared to C=O. -
Inverse Relationship: The paramagnetic shielding term is inversely proportional to the average excitation energy (
). -
Result: A smaller
in thiocarbonyls leads to a larger magnitude of (which is negative), resulting in significant deshielding (downfield shift).
Visualizing the Electronic Environment
The following diagram illustrates the structural comparison and the resulting spectral shift.
Figure 1: Comparative chemical shift analysis showing the paramagnetic dominance in the thiocarbonyl shift.
Comparative Data Analysis
The following table synthesizes experimental data for dihydroquinolinethione and its relevant analogues. Use these values to benchmark your NMR spectra.
Table 1: Characteristic 13C NMR Shifts (DMSO-d6 / CDCl3)
| Functional Group | Compound Class | Chemical Shift ( | Spectral Characteristics |
| C=S (Thiocarbonyl) | Dihydroquinolinethione | 200.0 – 211.0 | Distinctive low-field signal.[1] Often weak due to long relaxation times. |
| C=O (Carbonyl) | Dihydroquinolinone | 165.0 – 175.0 | Typical lactam range. Significantly more shielded than C=S. |
| C=O (Ketone) | 4-Quinolone derivatives | 175.0 – 185.0 | Distinguishable from lactam C=O, but still upfield of C=S. |
| C-2 (Imine) | Quinoline | ~150.0 | Aromatic C=N shift (if aromatization occurs). |
Substituent Effects
The C=S shift is sensitive to electronic effects on the benzene ring:
-
Electron Donating Groups (EDG, e.g., -OMe at C6/C7): Slight shielding (upfield shift, e.g., 198-205 ppm) due to increased electron density at the thiocarbonyl carbon via resonance.
-
Electron Withdrawing Groups (EWG, e.g., -NO2, -CF3): Slight deshielding (downfield shift, e.g., 208-212 ppm).
Experimental Protocol: Synthesis & Characterization
To obtain the dihydroquinolinethione for analysis, the standard protocol involves thionation using Lawesson's Reagent . This reaction is robust but requires specific workup to avoid hydrolysis back to the ketone.
Workflow Diagram
Figure 2: Optimized workflow for the thionation of dihydroquinolinones.
Step-by-Step Methodology
-
Reaction Setup: Dissolve 3,4-dihydro-2(1H)-quinolinone (1.0 equiv) in anhydrous toluene (0.1 M concentration).
-
Reagent Addition: Add Lawesson's Reagent (0.55 equiv). Note: 0.5 equiv is theoretically sufficient as LR transfers two sulfur atoms, but a slight excess ensures completion.
-
Reflux: Heat to reflux (110 °C) under an inert atmosphere (
or Ar). -
Monitoring: Monitor via TLC. The thione product is typically less polar (higher
) and often yellow/orange compared to the colorless starting material. -
Purification:
-
Option A (Precipitation): Upon cooling, the thione may crystallize. Filter and wash with cold ethanol.
-
Option B (Chromatography): If soluble, concentrate and purify via flash chromatography (Hexanes/EtOAc). Avoid prolonged exposure to silica , which can hydrolyze the C=S bond.
-
-
NMR Acquisition (Critical):
-
Solvent:
or . -
Pulse Sequence: Use a standard proton-decoupled 13C sequence.
-
Relaxation Delay (
): The C=S carbon is quaternary and lacks NOE enhancement. Increase to 2–5 seconds to ensure the signal is visible and quantifiable.
-
Troubleshooting & Validation
Problem: No signal observed >200 ppm.
-
Root Cause 1: Relaxation delay too short. The quaternary C=S saturates easily.
-
Fix: Increase
or acquire more scans (NS > 1024).
-
-
Root Cause 2: Hydrolysis. The product reverted to the ketone.
-
Fix: Check for a signal at ~170 ppm.[2] If present, repurify with fresh reagents and avoid acidic silica.
-
Problem: Signal at ~180 ppm.
-
Analysis: This is likely an impurity or a different oxidation state (e.g., fully aromatic quinoline derivative), not the dihydro-thione.
References
-
Thionation Methodologies: Jesberger, M., Davis, T. P., & Barner, L. (2003). Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses. Synthesis, 2003(13), 1929–1958.
-
NMR Shift Data (Thione vs Ketone): Kaleta, Z., Makowski, B. T., Soós, T., & Dembinski, R. (2006). Thionation Using Fluorous Lawesson's Reagent. Organic Letters, 8(8), 1625–1628.
-
General 13C NMR Tables: Reich, H. J. (2023). 13C NMR Chemical Shifts. University of Wisconsin-Madison / ACS Division of Organic Chemistry.
- Mechanistic Origins of Shift: Wiberg, K. B., & Hammer, J. D. (2000). 13C NMR Chemical Shifts of Thiocarbonyl Compounds. Journal of Organic Chemistry, 65, 5331-5335.
Sources
A Comparative Guide to Carbonyl and Thiocarbonyl IR Spectroscopy in Quinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Vibrational Tale of Two Functional Groups
Quinoline and its derivatives are privileged scaffolds in medicinal chemistry and materials science. The incorporation of a carbonyl or thiocarbonyl group at the 2-position gives rise to quinolin-2(1H)-ones and quinoline-2(1H)-thiones, respectively. These functional groups, while structurally similar, exhibit distinct electronic and biological properties. Infrared spectroscopy is a powerful, non-destructive technique that provides a vibrational fingerprint of a molecule, allowing for the identification and characterization of its functional groups.
The position of a stretching vibration in an IR spectrum is primarily governed by Hooke's Law, which relates the vibrational frequency to the force constant of the bond and the reduced mass of the atoms. The stronger the bond and the lighter the atoms, the higher the vibrational frequency. This fundamental principle dictates the significant differences observed between the IR spectra of carbonyl and thiocarbonyl compounds.
Theoretical Framework: Why C=O and C=S Bands Differ
The most prominent vibrational mode for both carbonyl and thiocarbonyl groups is the stretching vibration. However, their characteristic absorption bands appear in markedly different regions of the IR spectrum.
-
Carbonyl (C=O) Stretching: The C=O double bond is strong and highly polar, resulting in a very intense and sharp absorption band. For a simple ketone, this band typically appears around 1715 cm⁻¹[1]. In the case of quinolin-2(1H)-one, which is a cyclic amide (a lactam), the C=O stretching frequency is influenced by several factors.
-
Thiocarbonyl (C=S) Stretching: The C=S double bond is significantly weaker and less polar than the C=O bond. This is due to the larger atomic radius of sulfur compared to oxygen, which results in less effective p-orbital overlap with carbon. Consequently, the C=S stretching vibration has a lower force constant and absorbs at a lower frequency. This band is also typically weaker in intensity than the C=O band. The assignment of the C=S stretching frequency can be challenging as it is often coupled with other vibrations in the molecule[2].
The key factors influencing the position of these bands in the quinoline system are:
-
Resonance: In quinolin-2(1H)-one, the lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, which lengthens the C=O bond and decreases its force constant, leading to a lower stretching frequency compared to a simple ketone. A similar resonance effect occurs in quinoline-2(1H)-thione.
-
Conjugation: The fusion of the pyridinone/pyridinethione ring with the benzene ring creates an extended conjugated system. This conjugation further delocalizes the π-electrons, weakening the C=O and C=S bonds and causing a redshift (lower frequency) of their stretching vibrations.
-
Hydrogen Bonding: In the solid state or in concentrated solutions, intermolecular hydrogen bonding can occur between the N-H group of one molecule and the C=O or C=S group of another. This hydrogen bonding lengthens the double bond, further lowering its stretching frequency.
-
Inductive Effects: Electron-donating or electron-withdrawing substituents on the quinoline ring can inductively influence the electron density of the C=O or C=S bond, causing slight shifts in the absorption frequency.
dot graph ERD { layout=neato; graph [overlap=false, splines=true, sep="0.5", outputorder=edgesfirst]; node [shape=ellipse, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [color="#5F6368"];
} END_DOT
Figure 1: Key differences between C=O and C=S IR bands.
Comparative Analysis of IR Bands
The following table summarizes the expected and experimentally observed IR absorption bands for the carbonyl and thiocarbonyl groups in the parent quinolin-2(1H)-one and quinoline-2(1H)-thione systems.
| Functional Group | Compound | Expected ν(C=X) Range (cm⁻¹) | Experimental ν(C=X) (cm⁻¹) | Key Characteristics |
| Carbonyl (C=O) | Quinolin-2(1H)-one | 1650 - 1690 | ~1660 | Strong, sharp absorption. Sensitive to substituents and hydrogen bonding. |
| Thiocarbonyl (C=S) | Quinoline-2(1H)-thione | 1100 - 1300 | Not definitively assigned; likely weak and coupled. | Weak to medium intensity, often difficult to assign due to vibrational coupling. |
Quinolin-2(1H)-one (Carbonyl):
The IR spectrum of quinolin-2(1H)-one is dominated by a strong and sharp absorption band corresponding to the C=O stretching vibration of the lactam ring. In the solid state, this band is typically observed in the range of 1650-1670 cm⁻¹ . For example, the FTIR-ATR spectrum of an 8-hydroxyquinolin-2(1H)-one derivative shows the lactam C=O stretch at 1632 cm⁻¹[3]. Another study on quinoxalin-2(1H)one derivatives reports the C=O stretching absorption bands in the range of 1677–1671 cm⁻¹[4]. The position of this band is significantly lower than that of a typical saturated six-membered ring lactam (around 1680 cm⁻¹) due to the conjugation with the fused benzene ring.
Quinoline-2(1H)-thione (Thiocarbonyl):
The identification of the C=S stretching vibration in quinoline-2(1H)-thione is less straightforward. The C=S bond gives rise to a weaker absorption band at a lower frequency compared to the C=O bond. Furthermore, the C=S stretching vibration is known to be highly coupled with other vibrational modes, particularly C-N stretching and N-H bending, making a definitive assignment challenging.
Based on studies of related heterocyclic thiones, the C=S stretching vibration is expected to appear in the broad region of 1100-1300 cm⁻¹ . For instance, studies on thiourea derivatives have identified C=S stretching bands in the regions of 1351-1342 cm⁻¹ and 858-844 cm⁻¹[3]. Another study on triazine derivatives reported a C=S stretching band at 1190 cm⁻¹[2]. The variability in these reported values underscores the complex nature of the C=S vibration. For quinoline-2(1H)-thione, the C=S band is likely to be of weak to medium intensity and may appear as part of a complex pattern of absorptions in the fingerprint region.
dot graph experimental_workflow { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [color="#5F6368"];
} END_DOT
Figure 2: General workflow for FTIR analysis of quinoline derivatives.
Experimental Protocols
To obtain high-quality and reproducible IR spectra, proper sample preparation and instrument operation are paramount. Below are detailed protocols for Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a versatile technique that requires minimal sample preparation, making it ideal for rapid analysis of solid and liquid samples.
Instrumentation:
-
FTIR spectrometer equipped with a single-reflection diamond ATR accessory.
Protocol for Solid Samples (e.g., Quinolin-2(1H)-one powder):
-
Clean the ATR Crystal: Before analysis, thoroughly clean the diamond crystal surface with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) to remove any residues from previous measurements. Allow the solvent to evaporate completely.
-
Collect Background Spectrum: With the clean and empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (CO₂ and H₂O).
-
Apply Sample: Place a small amount of the solid sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the pressure clamp to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a strong signal.
-
Collect Sample Spectrum: Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 to 32 scans are sufficient).
-
Clean Up: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal as described in step 1.
Protocol for Liquid Samples (e.g., Quinoline derivative in solution):
-
Follow steps 1 and 2 for cleaning the crystal and collecting a background spectrum.
-
Apply Sample: Place a single drop of the liquid sample onto the center of the ATR crystal.
-
Collect Sample Spectrum: Acquire the IR spectrum immediately to minimize solvent evaporation.
-
Clean Up: Clean the ATR crystal thoroughly with a suitable solvent.
Potassium Bromide (KBr) Pellet Method
The KBr pellet method is a traditional transmission technique for solid samples, which can provide high-quality spectra if prepared correctly.
Materials:
-
Spectroscopy-grade KBr powder (dried in an oven at ~110°C for several hours and stored in a desiccator)
-
Agate mortar and pestle
-
Pellet press and die set
-
FTIR spectrometer
Protocol:
-
Sample Preparation: In an agate mortar, grind a small amount (1-2 mg) of the solid sample to a very fine powder.
-
Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar. Gently but thoroughly mix the sample and KBr by grinding until a homogeneous mixture is obtained. The mixture should have a consistent, fine texture.
-
Loading the Die: Transfer the mixture into the pellet die. Distribute the powder evenly to ensure a uniform pellet thickness.
-
Pressing the Pellet: Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes. This will cause the KBr to flow and form a transparent or translucent pellet.
-
Collecting the Spectrum: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Collect the IR spectrum. A background spectrum of the empty sample compartment should be collected beforehand.
-
Troubleshooting: An opaque or cloudy pellet indicates poor mixing, insufficient grinding, or moisture contamination, which will lead to scattering of the IR beam and a poor-quality spectrum.
Conclusion: A Vibrational Dichotomy
References
-
Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. Available at: [Link]
-
Krasniqi, A., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. Available at: [Link]
-
Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. Available at: [Link]
-
El-Gazzar, M. G., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(13), 4235. Available at: [Link]
-
Bugaenko, D. I., Tikhanova, O. A., & Karchava, A. V. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C–H/C–S Functionalization of Quinoline N-Oxides with Thiourea. The Journal of Organic Chemistry, 88(2), 1018-1023. Available at: [Link]
-
NIST. (n.d.). 2(1H)-Pyridinethione. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 2(1H)-Quinolinone. In NIST Chemistry WebBook. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press.
- Stuart, B. H. (2004).
-
El-Faham, A., et al. (2025). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry, 13, 1423567. Available at: [Link]
-
ResearchGate. (n.d.). The C = S stretching frequency in the infrared spectra of studied compounds. [Image]. Retrieved from [Link]
-
Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]
Sources
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- 4. Metal–sulphur vibrations. Part I. Far-infrared spectra of some complexes of thiourea and ethylenethiourea (imidazolidine-2-thione) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
Unraveling the Thione Signature: A Comparative Guide to the Mass Spectrometry Fragmentation of 3,4-Dihydro-2(1H)-quinolinethione
In the landscape of modern drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, sulfur-containing scaffolds often present unique bioactivities and, consequently, unique analytical challenges. This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of 3,4-dihydro-2(1H)-quinolinethione, a thio-lactam of significant interest. By comparing its fragmentation behavior to its well-understood oxygen analog, 3,4-dihydro-2(1H)-quinolinone, we aim to equip researchers with the predictive tools and foundational understanding necessary for the confident identification and characterization of this class of molecules.
Introduction: The Significance of the Thio-Lactam Moiety
The replacement of a carbonyl oxygen with sulfur in a lactam ring to form a thio-lactam can dramatically alter a molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and metabolic stability. These changes can, in turn, have profound effects on biological activity. 3,4-dihydro-2(1H)-quinolinethione, as a derivative of the privileged 3,4-dihydro-2(1H)-quinolinone scaffold found in numerous bioactive compounds, represents a key target for structural analysis.[1][2] Mass spectrometry stands as a primary tool for this purpose, offering rapid and sensitive characterization. Understanding the specific fragmentation pathways dictated by the thione group is crucial for unambiguous identification and for differentiating it from its lactam counterpart and other related impurities.
Experimental Design & Rationale: A Self-Validating Approach
To ensure the scientific integrity of our analysis, we will outline a robust experimental protocol for acquiring high-quality mass spectra. The choice of electron ionization (EI) is deliberate; its high-energy nature induces extensive fragmentation, providing a detailed molecular fingerprint.[3][4]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of the analyte in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via a direct insertion probe or following gas chromatographic separation.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule, forming a radical cation (M•+).[4]
-
Mass Analysis: The newly formed ions, including the molecular ion and various fragment ions, are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and their relative abundances are plotted against their m/z values to generate a mass spectrum.
This standard protocol provides reproducible fragmentation patterns that are essential for structural elucidation and library matching.
Fragmentation Pattern Analysis: 3,4-Dihydro-2(1H)-quinolinethione
Key Predicted Fragmentation Pathways:
-
Loss of a Hydrogen Radical ([M-H]⁺): A common fragmentation for many organic molecules, resulting in a stable even-electron ion.[9]
-
Retro-Diels-Alder (RDA) Reaction: The dihydro-quinolinone ring system is susceptible to RDA fragmentation, leading to the expulsion of ethylene (C₂H₄). This is a characteristic fragmentation for cyclic systems.
-
Loss of the Thio-carbonyl Group: A key fragmentation pathway is expected to involve the loss of the thio-carbonyl group as either a neutral CS molecule or a radical •CSH. This contrasts with the loss of CO in the lactam analog.
-
Loss of HCN: A hallmark fragmentation of the quinoline ring system is the elimination of a neutral hydrogen cyanide (HCN) molecule.[7][10]
The following Graphviz diagram illustrates the predicted major fragmentation pathways for 3,4-dihydro-2(1H)-quinolinethione.
Caption: Predicted major fragmentation pathways of 3,4-dihydro-2(1H)-quinolinethione.
Comparative Analysis: Thione vs. Lactam
The most insightful aspect of this guide is the direct comparison of the fragmentation patterns of 3,4-dihydro-2(1H)-quinolinethione with its oxygen analog, 3,4-dihydro-2(1H)-quinolinone. The difference in the heteroatom within the carbonyl/thio-carbonyl group is the primary driver for the distinct fragmentation pathways.
| Characteristic Fragmentation | 3,4-Dihydro-2(1H)-quinolinethione | 3,4-Dihydro-2(1H)-quinolinone | Rationale for Difference |
| Molecular Ion (M•+) | m/z 163 | m/z 147 | The mass difference of 16 amu reflects the substitution of sulfur for oxygen. |
| Loss of Carbonyl/Thio-carbonyl | Loss of CS (44 u) -> m/z 119 | Loss of CO (28 u) -> m/z 119 | The nature of the heteroatom dictates the neutral loss. |
| Retro-Diels-Alder (RDA) | Loss of C₂H₄ (28 u) -> m/z 135 | Loss of C₂H₄ (28 u) -> m/z 119 | This fragmentation is dependent on the dihydro-ring and is expected in both. |
| Loss of HCN | Loss of HCN (27 u) -> m/z 136 | Loss of HCN (27 u) -> m/z 120 | This fragmentation is characteristic of the quinoline core and occurs in both. |
The following diagram provides a visual comparison of the key fragmentation differences.
Caption: Comparative fragmentation of the thione and its lactam analog.
Conclusion: Predictive Power in Structural Elucidation
This guide demonstrates that while direct experimental data for every novel compound may not always be available, a thorough understanding of fundamental fragmentation mechanisms allows for robust and reliable structural predictions. The key differentiators in the mass spectrum of 3,4-dihydro-2(1H)-quinolinethione compared to its lactam analog are the mass of the molecular ion and the neutral loss of CS instead of CO. The presence of common fragments arising from the quinoline core, such as the loss of HCN and the RDA fragmentation product, provides further confidence in the structural assignment. By leveraging these principles, researchers can more effectively and efficiently characterize novel thio-lactam compounds, accelerating the pace of drug discovery and development.
References
-
Danan, A., et al. (2005). Similarities and differences in the electron ionization-induced fragmentation of structurally related N-alkoxymethyl lactams and sultams. Journal of Mass Spectrometry, 40(3), 373-383. [Link]
-
Li, Y., et al. (2014). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Journal of Analytical Methods in Chemistry, 2014, 853249. [Link]
-
Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Li, J. T., et al. (2012). highly efficient synthesis of 3,4-dihydro-2(1h)-quinolinone derivatives under microwave heating. HETEROCYCLES, 85(7), 1615-1624. [Link]
-
Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271-276. [Link]
-
El-Edfawy, S., et al. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(4), 249-253. [Link]
-
Wang, C., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of the American Society for Mass Spectrometry. [Link]
-
Ferrer, I., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A, 1409, 136-145. [Link]
-
ResearchGate (n.d.). General pattern of mass fragmentation of β-lactams. [Link]
-
MassBank (2019). Quinolines and derivatives. [Link]
-
Wang, Y., et al. (2021). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules, 26(11), 3295. [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6599. [Link]
-
Stefova, M., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Journal of the Serbian Chemical Society. [Link]
-
ResearchGate (2025). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. [Link]
- Google Patents (2015). CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H).
-
University of Arizona (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]
-
Organic Chemistry Portal (n.d.). Dihydroquinolinone synthesis. [Link]
-
University of California, Davis (n.d.). Interpretation of mass spectra. [Link]
-
ResearchGate (n.d.). Some compounds whose mass spectra contain the fragment ion [M-H] + or... [Link]
-
Lee, J. W., et al. (2019). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 21(34), 18659-18667. [Link]
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Safety Operating Guide
2(1H)-Quinolinethione, 3,4-dihydro- proper disposal procedures
Use this guide to integrate safe handling and disposal protocols into your experimental workflow for 3,4-dihydro-2(1H)-quinolinethione (CAS: 1669-01-8).
As researchers, we often focus intensely on synthesis and application, treating disposal as an afterthought. However, for sulfur-containing heterocycles like quinolinethiones, improper disposal can lead to the release of toxic sulfur oxides (
Chemical Identity & Hazard Characterization
Before disposal, you must verify the chemical state. This compound is a thio-analogue of a cyclic amide. Its stability profile dictates the disposal route.
| Parameter | Data | Operational Implication |
| Chemical Name | 3,4-dihydro-2(1H)-quinolinethione | Primary Labeling Identifier |
| CAS Number | 1669-01-8 | Use for Waste Manifesting |
| Molecular Formula | Sulfur Content: Requires segregation from standard organics. | |
| Physical State | Solid (Crystalline) | Particulate control required (Dust mask/N95). |
| Reactivity | Incompatible with strong oxidizers. | CRITICAL: Do not mix with Nitric Acid or Peroxides in waste streams. |
| Combustion Products | Incineration requires scrubbers. |
The Logic of Segregation (Pre-Disposal)
Expert Insight: The most common error in disposing of thiones is grouping them with general "Non-Halogenated Organics."
-
The Problem: Standard organic waste solvents are often used as fuel blends for cement kilns. High sulfur content can disqualify waste from these low-cost disposal streams due to emission caps on
. -
The Solution: Segregate this compound as "Sulfur-Containing Organic Waste."
Protocol: Waste Stream Segregation
-
Container Selection: Use High-Density Polyethylene (HDPE) or amber glass. Avoid metal containers if the waste is potentially acidic, as thiones can degrade to release sulfides.
-
Liquid Waste (Mother Liquors): If the compound is dissolved in solvent (e.g., DCM, Ethanol), the sulfur content of the solute dictates the stream.
-
*Concentration < 1%: * May often be combined with compatible solvents (check local EHS rules).
-
*Concentration > 1%: * Must be tagged as High-Sulfur Waste.
-
-
Solid Waste: Contaminated gloves, weigh boats, and filter papers must be bagged separately in yellow hazardous waste bags (or site-equivalent) labeled for incineration.
Disposal Workflow: The Decision Matrix
This workflow ensures that the material is routed to a facility capable of scrubbing sulfur emissions, preventing environmental release.
Figure 1: Decision matrix for the segregation and disposal of sulfur-containing heterocyclic waste. Note the critical check for oxidizers to prevent reaction in the waste container.
Operational Procedures
A. Routine Disposal (Solids & Solutions)
Objective: Prepare waste for commercial pickup (incineration).
-
Preparation:
-
Don PPE: Nitrile gloves, lab coat, safety glasses.
-
Work inside a fume hood. Thiones can have a disagreeable odor and potential respiratory toxicity.
-
-
Packaging:
-
Transfer solid waste into a wide-mouth HDPE jar.
-
Self-Validation: Ensure the lid has a liner (PTFE or Poly) that resists organic vapors.
-
-
Labeling:
-
Adhere a hazardous waste label.
-
Mandatory Fields:
-
Constituents: "3,4-dihydro-2(1H)-quinolinethione" (Do not use abbreviations).
-
Hazard Checkbox: Toxic, Irritant.
-
-
-
Storage: Store in a secondary containment tray away from acids (risk of
evolution) and oxidizers.
B. Spill Response (Emergency Protocol)
Objective: Containment and chemical deactivation.
-
Evacuate & Ventilate: If a large amount (>5g) of powder is dispersed, clear the area to allow dust to settle and ventilation to clear aerosols.
-
PPE Upgrade: Use a P100 respirator if dust is visible.
-
Containment:
-
Do NOT use water initially (spreads the contamination).
-
Cover the spill with an inert absorbent: Vermiculite, dry sand, or commercial spill pads.
-
-
Cleanup:
-
Sweep the absorbent/chemical mix into a disposal bag.
-
Decontamination: Wipe the surface with a dilute (10%) bleach solution followed by water. The hypochlorite oxidizes trace thione residues to less volatile species (sulfonates/sulfates), reducing odor and toxicity [1].
-
Warning: Perform bleach decontamination in a well-ventilated area; do not mix bleach with the bulk waste container.
-
Regulatory & Compliance Context
Adhering to these protocols ensures compliance with major safety standards.
-
EPA (RCRA): While this specific CAS is not always explicitly P-listed or U-listed, it must be characterized by the generator. Due to toxicity and sulfur content, it is treated as Characteristic Hazardous Waste [2].
-
DOT (Transport): When shipping waste, it likely falls under UN 2811 (Toxic solids, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance, solid, n.o.s.) depending on the specific formulation and quantity. Always consult your EHS officer for shipping manifests.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Chapter 6: Management of Waste).
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA)
-
PubChem. (n.d.). Compound Summary: 3,4-dihydro-2(1H)-quinolinethione (CAS 1669-01-8).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
